4-[(5-bromopentyl)oxy]Benzonitrile
Description
4-[(5-Bromopentyl)oxy]benzonitrile is a benzonitrile derivative featuring a brominated pentyl ether substituent at the para position of the aromatic ring. The benzonitrile core (C₆H₅CN) is a versatile scaffold in medicinal and agrochemical chemistry, often serving as a precursor or intermediate due to its electron-withdrawing nitrile group, which enhances reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
4-(5-bromopentoxy)benzonitrile |
InChI |
InChI=1S/C12H14BrNO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2 |
InChI Key |
ZFADTSGBJUMSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Alkyl Chain vs. Aromatic Substituents : The 5-bromopentyloxy group in the target compound contrasts with the pyrimidinyl () or benzoxaborole () groups in others. The bromopentyl chain enhances lipophilicity, favoring membrane penetration, while aromatic substituents like pyrimidine or benzoxaborole contribute to target-specific interactions (e.g., enzyme inhibition) .
Physicochemical Properties
- Melting Point : The target compound’s long alkyl chain may lower its melting point compared to Crisaborole intermediates (109–111°C) due to reduced crystallinity .
- Toxicity : Brominated alkyl chains (e.g., ) are associated with acute oral toxicity (Category 4) and skin irritation, suggesting similar hazards for the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(5-bromopentyl)oxy]benzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 4-hydroxybenzonitrile with 1,5-dibromopentane in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or toluene. Optimization involves varying reaction time, temperature, and stoichiometry to maximize yield. NMR monitoring (e.g., tracking the disappearance of starting materials) is critical .
- Key Parameters : Solvent polarity, base strength, and bromide leaving group reactivity influence substitution efficiency.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., peaks for benzonitrile at ~7.6 ppm and bromopentyl chain at ~3.5–1.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 296.05 for C₁₂H₁₄BrNO).
- HPLC-PDA : Assess purity (>95% by area normalization) and detect impurities .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Key Data :
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or dichloromethane. Pre-dissolve in DMSO for biological assays .
- Stability : Store at –20°C under inert gas to prevent degradation. Monitor via periodic HPLC to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can researchers investigate the biological target engagement of this compound?
- Methodology :
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) with suspected protein targets (e.g., kinases or GPCRs).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts upon ligand binding .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in halogenated benzonitrile derivatives?
- Methodology :
- Analog Synthesis : Replace the bromopentyl chain with other halogens (e.g., Cl, F) or alkyl groups to assess steric/electronic effects.
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .
- Data Correlation : Plot substituent Hammett constants (σ) against bioactivity to identify electronic contributions .
Q. How should contradictory data in synthesis yields or biological activity be resolved?
- Case Study : If NMR reveals incomplete substitution (e.g., residual 1,5-dibromopentane), troubleshoot by increasing reaction time or switching to a stronger base (e.g., NaH vs. K₂CO₃) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent purity, moisture levels) impacting reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
